Cas no 1210967-02-4 (10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one)
![10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one structure](https://www.kuujia.com/scimg/cas/1210967-02-4x500.png)
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one Chemical and Physical Properties
Names and Identifiers
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- 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one
- 3,10-Diazabicyclo[4.3.1]decan-4-one, 10-cyclopropyl-
- 10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one
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- MDL: MFCD13196451
- Inchi: 1S/C11H18N2O/c14-11-6-9-2-1-3-10(7-12-11)13(9)8-4-5-8/h8-10H,1-7H2,(H,12,14)
- InChI Key: OOUMONMIPLTJNW-UHFFFAOYSA-N
- SMILES: O=C1CC2CCCC(CN1)N2C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 250
- XLogP3: 0.8
- Topological Polar Surface Area: 32.299
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89087-5.0g |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 5.0g |
$5297.0 | 2023-02-11 | ||
Enamine | EN300-89087-5g |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 5g |
$5297.0 | 2023-09-01 | ||
Enamine | EN300-89087-10g |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 10g |
$7947.0 | 2023-09-01 | ||
Enamine | EN300-89087-0.5g |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 0.5g |
$1815.0 | 2023-09-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15837-5G |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 95% | 5g |
¥ 25,066.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15837-1G |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 95% | 1g |
¥ 8,355.00 | 2023-03-30 | |
Enamine | EN300-89087-0.1g |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 0.1g |
$1664.0 | 2023-09-01 | ||
Enamine | EN300-89087-0.25g |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 0.25g |
$1740.0 | 2023-09-01 | ||
Enamine | EN300-89087-0.05g |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 0.05g |
$1589.0 | 2023-09-01 | ||
Enamine | EN300-89087-1g |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
1210967-02-4 | 1g |
$1891.0 | 2023-09-01 |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one Related Literature
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Additional information on 10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one
10-Cyclopropyl-3,10-Diazabicyclo[4.3.1]Decan-4-One: A Comprehensive Overview
The compound with CAS No. 1210967-02-4, known as 10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one, is a structurally complex bicyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of diazabicyclo structures, which are characterized by their rigid bicyclic frameworks and versatile functional groups. The cyclopropyl substituent at the 10th position adds unique electronic and steric properties, making this compound a promising candidate for various applications in drug discovery and chemical synthesis.
The bicyclo[4.3.1]decan framework of this compound provides a rigid structure that is often desirable in medicinal chemistry due to its potential for enhancing molecular stability and bioavailability. The presence of the cyclopropyl group introduces additional strain and reactivity, which can be exploited in designing bioactive molecules. Recent studies have highlighted the importance of such strained ring systems in modulating pharmacokinetic properties and enhancing target binding affinities.
From a synthetic perspective, the construction of 10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one involves a series of intricate steps that require precise control over stereochemistry and regioselectivity. Researchers have employed various methodologies, including ring-closing metathesis and enamine chemistry, to assemble this complex structure efficiently. These advancements have not only improved the overall yield but also opened new avenues for exploring analogous compounds with diverse substituents.
The pharmacological potential of this compound lies in its ability to interact with key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). Preclinical studies have demonstrated that 10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one exhibits potent inhibitory activity against several disease-related enzymes, making it a strong candidate for therapeutic intervention in conditions like cancer and inflammatory disorders.
Moreover, the unique combination of a bicyclic framework and a cyclopropyl substituent has inspired investigations into its role as a building block for larger molecular architectures. Chemists have explored its utility in constructing macrocycles and supramolecular assemblies, further underscoring its versatility in chemical synthesis.
In summary, CAS No. 1210967-02-4, or 10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one, represents a fascinating example of how structural complexity can be harnessed to design innovative chemical entities with significant therapeutic potential. As research continues to unravel its full spectrum of applications, this compound is poised to make meaningful contributions to both academic and industrial chemistry.
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